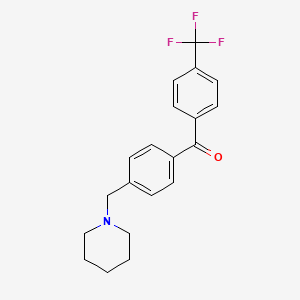

4-Piperidinomethyl-4'-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Polymer Stabilization

4-Piperidinomethyl-4'-trifluoromethylbenzophenone derivatives have been studied for their effects on the thermal and photostabilization of polymers. For example, the effectiveness of stabilizers like 4-substituted butoxy-4-amino-2,2,6,6-tetramethylpiperidinyl in polypropylene and high-density polyethylene has been explored. These stabilizers show significant thermal and light stabilization, reducing the growth of carbonyls and hydroperoxides in the polymers (Allen et al., 1993).

2. Synthesis of Pharmaceuticals

Compounds related to 4-Piperidinomethyl-4'-trifluoromethylbenzophenone have been key in synthesizing pharmaceuticals like Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperidine moiety. The synthesis involves hydroformylation reactions and has resulted in the production of these neuroleptic agents (Botteghi et al., 2001).

3. Development of Antioxidants for Polymers

Research has been conducted on the synthesis and characterization of hindered-phenol-containing amine moieties, including piperidine derivatives, as antioxidants for polypropylene copolymers. These compounds have shown to influence the thermal stability of the polymers, indicating potential applications in polymer processing and longevity (Desai et al., 2004).

4. Potential in Photothermal Antioxidant Development

Novel additives based on 4-Piperidinomethyl-4'-trifluoromethylbenzophenone, such as those substituted with 2-hydroxybenzophenone or 4-amino-2,2,6,6-tetramethyl piperidine groups, have been synthesized for controlled degradation of polyethylene. These additives have shown potential for controlling thermal and photo-oxidation of polyolefins, opening avenues for the development of photothermal antioxidants (Acosta et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-10-8-17(9-11-18)19(25)16-6-4-15(5-7-16)14-24-12-2-1-3-13-24/h4-11H,1-3,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFKCMCRXLOMPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642705 |

Source

|

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898775-38-7 |

Source

|

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.